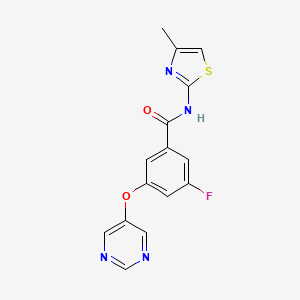

VU0409106

Übersicht

Beschreibung

VU0409106 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target implicated in neurological disorders such as anxiety, obesity, and fragile X syndrome. Structurally, it belongs to the biaryl ether class, distinguishing it from other mGlu5 NAMs like MPEP (methylphenylethynylpyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) . Its pharmacological profile includes high mGlu5 affinity (human mGlu5 IC₅₀ = 49 nM) and selectivity over other mGlu subtypes and off-target proteins (tested against 68 GPCRs, ion channels, and transporters) .

This compound exhibits favorable pharmacokinetics (PK), with moderate-to-high clearance (CL) in preclinical species, and achieves sufficient brain exposure (brain-to-plasma ratio ~1) to exert functional effects in behavioral models . Its metabolism involves aldehyde oxidase (AO) and xanthine oxidase (XO), producing primary (M1) and secondary (M2) metabolites via sequential hydroxylation .

Vorbereitungsmethoden

Synthetic Route and Reaction Mechanisms

The synthesis of VU0409106 follows a multi-step pathway involving nucleophilic aromatic substitution, hydrolysis, and amide coupling. The general approach, as outlined in Scheme 1 of the foundational work by Morrison et al. (2013), begins with the reaction of pyridine or pyrimidine alcohols (4 ) with 3-halobenzonitrile derivatives (5 ) to form aryl ether intermediates (6 ) . This step employs nucleophilic aromatic substitution under basic conditions, typically using potassium carbonate or cesium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).

Subsequent hydrolysis of the nitrile group in intermediates 6 is achieved through treatment with aqueous sodium hydroxide or potassium hydroxide in ethanol, yielding carboxylic acid derivatives (7 ) . These acids are then subjected to amide coupling reactions with primary amines using standard coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) .

A critical variation in the synthesis involves the conversion of carboxylic acids 7 to methyl esters 8 prior to amide formation. This intermediate step, while optional, enhances solubility and facilitates purification during large-scale production .

Optimization of Aryl Ether Substituents

The potency and selectivity of this compound are highly dependent on the substitution pattern of the aryl ether moiety. Systematic modifications to the pyrimidine ring and halobenzonitrile components were evaluated to establish structure-activity relationships (SAR). Key findings from these studies are summarized in Table 1 :

| Compound | R1 | R2 | pIC50 ± SEM | CLhep (mL/min/kg) | LEAN |

|---|---|---|---|---|---|

| 28 | Cl | 5-F | 7.49 ± 0.02 | 33 | 1.2 |

| 62 | Cl | 5-Cl | 6.99 ± 0.11 | 103 | 1.3 |

| 65 | Cl | 6-Cl | 7.86 ± 0.06 | 14 | 1.2 |

| 66 | Cl | 6-CH3 | 7.75 ± 0.13 | 18 | 1.1 |

Table 1. SAR of aryl ether analogs of this compound. Data adapted from Morrison et al. (2013) .

Chlorine at the 3-position of the benzonitrile (R1 = Cl) consistently conferred superior potency, while substituents at the 5- or 6-positions of the pyrimidine ring (R2) modulated hepatic clearance (CLhep) and ligand efficiency (LEAN) . For instance, the 6-chloro substituent in compound 65 achieved a pIC50 of 7.86 with favorable pharmacokinetic properties, whereas bulkier groups such as trifluoromethyl (R2 = 5-CF3) led to reduced activity (pIC50 < 4.5) .

Scalable Synthesis and Process Refinement

Initial synthetic routes suffered from moderate yields due to challenges in isolating intermediates 6 and 7 . To address this, Morrison et al. (2013) developed optimized protocols for key steps:

-

Nucleophilic Aromatic Substitution : Replacing DMF with DMA as the solvent improved reaction homogeneity and reduced side-product formation, increasing yields of 6 from 45% to 72% .

-

Hydrolysis of Nitriles : Switching from sodium hydroxide to lithium hydroxide in tetrahydrofuran (THF)/water mixtures minimized ester hydrolysis byproducts, enhancing the purity of 7 .

-

Amide Coupling : Employing HATU instead of EDCI reduced reaction times from 24 hours to 4 hours while maintaining >90% conversion .

These refinements enabled gram-scale production of this compound with an overall yield of 38% over five steps, sufficient for preclinical testing .

Analytical Characterization and Quality Control

Critical quality attributes of this compound were verified using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The final compound exhibited a retention time of 12.4 minutes on a Fortis C18 column (3 × 50 mm, 3 µm) with a mobile phase gradient of 0.1% formic acid in acetonitrile/water . High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M+H]+ at m/z 402.1234 (calculated 402.1241) .

Purity assessments via diode array detection (254 nm) revealed ≥98% chemical purity, with no detectable impurities above 0.1% . Stability studies under accelerated conditions (40°C/75% relative humidity) demonstrated no degradation over 28 days, supporting its suitability for long-term storage .

Comparative Metabolism and Byproduct Analysis

In vitro metabolism studies in hepatic S9 fractions identified two primary pathways for this compound:

-

Aldehyde Oxidase (AO)-Mediated Oxidation : Formation of metabolite M1 (hydroxylation at the pyrimidine ring) .

-

Cytochrome P450 (CYP)-Mediated Demethylation : Generation of metabolites M4–M6 (N-dealkylation products) .

Co-administration with the CYP inhibitor 1-aminobenzotriazole (ABT) in rats shifted clearance from CYP-dependent to AO-dependent pathways, underscoring the need for stringent control of residual solvents (e.g., acetonitrile ≤ 0.5%) to prevent enzyme inhibition during synthesis .

Analyse Chemischer Reaktionen

VU 0409106 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

VU 0409106 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Modulation des metabotropen Glutamatrezeptors vom Subtyp 5.

Biologie: Untersucht wegen seiner Auswirkungen auf die neuronale Signalübertragung und das Verhalten in Tiermodellen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Angststörungen und anderen neurologischen Erkrankungen.

Industrie: Anwendung bei der Entwicklung neuer Medikamente, die auf den metabotropen Glutamatrezeptor vom Subtyp 5 abzielen

Wirkmechanismus

VU 0409106 entfaltet seine Wirkung, indem es an die allosterische Stelle des metabotropen Glutamatrezeptors vom Subtyp 5 bindet und so seine Aktivität hemmt. Diese Modulation beeinflusst die nachgeschalteten Signalwege, was zu einer verringerten neuronalen Erregbarkeit und anxiolytischen Wirkungen führt. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, erhöht ihre Wirksamkeit bei der Behandlung von Erkrankungen des zentralen Nervensystems .

Wirkmechanismus

VU 0409106 exerts its effects by binding to the allosteric site of metabotropic glutamate receptor subtype 5, thereby inhibiting its activity. This modulation affects the downstream signaling pathways, leading to reduced neuronal excitability and anxiolytic effects. The compound’s ability to penetrate the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar mGlu5 NAMs

Structural and Pharmacological Differences

MPEP and MTEP

- Structure : Acetylenic pyridine derivatives.

- Affinity : MPEP shows higher mGlu5 affinity (human mGlu5 Ki = 6.8 nM) than VU0409106 (Ki = 49 nM) but lacks clinical utility due to off-target effects and poor PK .

- Metabolism : Primarily CYP450-mediated, contrasting with this compound’s AO/XO-dependent clearance .

CTEP and GRN-529

- Clinical Relevance : These compounds, like this compound, show efficacy in fragile X syndrome models. However, CTEP has a longer half-life (~15 hours in rats), whereas this compound’s short half-life (~15 minutes in rats) limits chronic use .

VU0415303 (Compound 28)

- Exposure : VU0415303 has half the plasma and brain exposure of this compound in mice, making the latter superior for acute studies .

- CYP Inhibition : Unlike this compound, pyridine ether analogs (e.g., compounds 77–79) exhibit CYP3A4 inhibition, increasing drug-drug interaction risks .

Pharmacokinetic and Metabolic Profiles

Table 1: Key PK Parameters of mGlu5 NAMs

| Compound | CLₚ (ml/min/kg) | t₁/₂ (min) | Brain-to-Plasma Ratio | Metabolism Pathway |

|---|---|---|---|---|

| This compound | 43 (rat) | 15 | ~1 | AO/XO |

| MPEP | >80 (rat) | 30–60 | <0.5 | CYP450 |

| VU0415303 | N.A. | N.A. | ~1 | CYP450/AO |

| CTEP | 12 (rat) | ~900 | 0.8 | CYP450 |

- Species Variability : this compound’s AO/XO metabolism is conserved across rats, monkeys, and humans, but its affinity for mGlu5 is 4-fold higher in rats than humans .

- Metabolite Toxicity : M1 and M2 metabolites of this compound are pharmacologically inactive, reducing toxicity risks compared to MPEP’s reactive intermediates .

In Vivo Efficacy

Anxiety Models

- This compound : Effective in the marble-burying test (ED₅₀ = 7.5 mg/kg) and elevated plus maze, achieving >80% receptor occupancy (RO) at 8.2 mg/kg .

- MPEP/MTEP : Similarly effective in anxiety models but require higher doses due to lower brain penetration .

Obesity and Binge-Eating

Biologische Aktivität

VU0409106 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with an IC50 of 49 nM in human cells. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, obesity, and compulsive behaviors. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions by binding to the allosteric site of the mGlu5 receptor, which alters the receptor's conformation and modulates its activity. This modulation can lead to reduced signaling through the mGlu5 pathway, which is implicated in various neuropsychiatric conditions. The selectivity of this compound for mGlu5 over other G-protein-coupled receptors (GPCRs) and ion channels enhances its potential as a therapeutic agent while minimizing off-target effects .

Efficacy in Animal Models

- Obesity and Compulsive Behavior : In studies involving diet-induced obesity (DIO) models, this compound was administered to obese mice over a 14-day period. Results showed a significant reduction in body weight and adipose tissue inflammation. Mice treated with this compound demonstrated decreased food intake during fasting-induced protocols, indicating its potential to mitigate binge-like eating behaviors .

- Anxiety Models : The compound has also been evaluated in marble burying tests, a common model for assessing anxiety-like behavior in rodents. Mice treated with this compound exhibited fewer marble burials compared to control groups, suggesting anxiolytic effects consistent with mGlu5 antagonism .

- Locomotor Activity : Importantly, this compound did not adversely affect locomotor activity in treated mice, indicating that its effects on reducing compulsive behavior and food intake do not come at the cost of impairing general motor function .

Summary of Biological Effects of this compound

| Study Focus | Dosage (mg/kg) | Effects Observed |

|---|---|---|

| Obesity (DIO Model) | 3, 7.5 | Reduced body weight and food intake |

| Compulsive Behavior | 7.5 | Decreased marble burying behavior |

| Locomotor Activity | N/A | No significant changes in distance traveled |

Case Studies

Several case studies have highlighted the practical implications of this compound in therapeutic contexts:

- Case Study 1 : A study conducted on the effects of this compound on binge eating behaviors demonstrated a clear reduction in food intake among obese mice subjected to intermittent high-fat diets. This study supports the notion that targeting mGlu5 can be an effective strategy for managing obesity-related behaviors .

- Case Study 2 : In another investigation focusing on anxiety models, this compound was shown to significantly reduce anxiety-like behaviors without affecting general activity levels, suggesting its potential utility as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of VU0409106, and how does its mechanism of action differ from other mGlu5 modulators?

- Answer : this compound is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGlu5), with high affinity (human mGlu5 IC₅₀ = 49 nM) and no significant off-target activity at 68 GPCRs, ion channels, or transporters . Unlike orthosteric agonists, it binds to an allosteric site distinct from the endogenous ligand (glutamate) and competitively displaces radioligands like [³H]methoxy-PEPy, indicating a fully competitive interaction at the MPEP-binding site . This contrasts with other mGlu5 modulators (e.g., VU0360172), which exhibit non-competitive binding .

Q. What experimental models are commonly used to evaluate the in vivo efficacy of this compound in neurological and metabolic disorders?

- Answer : Preclinical studies utilize:

- Marble-burying assays in mice to assess anxiolytic effects .

- Diet-induced obesity (DIO) models to measure reductions in food intake and adipose tissue inflammation .

- Schild analysis in mGlu5-expressing cells to confirm competitive antagonism .

Dosing via intraperitoneal injection (IP) is preferred due to this compound’s moderate-to-high clearance in rodents, ensuring sufficient brain exposure (unbound brain levels: 335 nM at 15 min post-dose) .

Q. How is this compound’s selectivity profile characterized across mGlu receptor subtypes?

- Answer : Selectivity is determined via:

- Radioligand binding assays for mGlu1-8 subtypes, confirming no activity >35% inhibition at 10 µM .

- Functional cellular assays showing no cross-reactivity with mGlu1-4, 6-8 .

- Species comparison : Human and rodent mGlu5 exhibit minimal functional differences (e.g., rat vs. human IC₅₀ alignment) .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies between in vitro metabolic stability and in vivo clearance rates of this compound across species?

- Answer : Key approaches include:

- Liver subcellular fraction studies (S9 fractions) to identify NADPH-independent oxidation pathways mediated by aldehyde oxidase (AO) and xanthine oxidase (XO). These enzymes produce primary (M1) and secondary (M2) metabolites, confirmed via ¹⁸O-labeling and LC-MS/MS .

- In vitro-in vivo correlation (IVIVC) : Rat and nonhuman primate liver S9 data predict hepatic clearance, addressing interspecies variability .

- Dosing route optimization : IP administration mitigates rapid plasma clearance (t₁/₂ = 1.2 hr in rats) .

Q. How can researchers optimize the brain-to-plasma ratio of this compound in preclinical studies?

- Answer : Strategies involve:

- Pharmacokinetic (PK) profiling : Monitoring unbound brain concentrations (e.g., 38 nM at 1 hr post-dose) relative to functional IC₅₀ values .

- Protein binding adjustments : Reducing plasma protein affinity to enhance free fraction availability .

- CYP inhibition screening : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong exposure .

Q. What analytical techniques validate this compound’s receptor occupancy and metabolic fate in complex matrices?

- Answer :

- Mass spectrometry binding assays : Quantify unbound drug levels in brain homogenates using matrix factor-normalized LC-MS/MS (RSD <11% for precision) .

- ¹⁸O isotopic tracing : Confirms hydroxylation mechanisms in M1/M2 metabolite formation .

- PET imaging : Validates target engagement by correlating receptor occupancy with behavioral outcomes (e.g., anxiety reduction) .

Q. Methodological Challenges and Data Contradictions

Q. How should researchers address conflicting data on this compound’s efficacy in hunger-driven vs. non-hunger-driven feeding models?

- Answer : Contradictions arise from:

- Model-specific variables : DIO mice show weight loss, while binge-eating models reflect acute suppression of non-hunger-driven intake .

- Dose-response stratification : Tiered dosing (1–30 mg/kg IP) clarifies threshold effects on metabolic vs. behavioral endpoints .

- Temporal sampling : Frequent plasma/brain sampling (e.g., 15 min, 1 hr intervals) aligns PK/PD metrics with transient efficacy windows .

Q. What experimental designs improve translational relevance of this compound’s anxiolytic effects observed in rodents?

- Answer :

- Cross-species PK/PD modeling : Compare rodent and primate clearance rates to project human dosing .

- Biomarker integration : Measure plasma M1/M2 levels as surrogates for CNS exposure .

- Behavioral endpoint harmonization : Use marble-burying and elevated plus maze assays with standardized protocols (NIH guidelines) .

Eigenschaften

IUPAC Name |

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLPJHYYFHCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276617-62-9 | |

| Record name | VU-0409106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VU-0409106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.